molecular formula C8H10Cl2N2O B1608273 2-(2,6-Dichlorophenoxy)ethylhydrazine CAS No. 2347-81-1

2-(2,6-Dichlorophenoxy)ethylhydrazine

Cat. No. B1608273
CAS RN: 2347-81-1
M. Wt: 221.08 g/mol
InChI Key: ISFRQPYFMIVDTO-UHFFFAOYSA-N
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Description

“2-(2,6-Dichlorophenoxy)ethylhydrazine” is a chemical compound with the molecular formula C8H10Cl2N2O . It has an average mass of 221.084 Da and a monoisotopic mass of 220.017014 Da .


Molecular Structure Analysis

The molecular structure of “2-(2,6-Dichlorophenoxy)ethylhydrazine” consists of a hydrazine group attached to an ethyl group, which is further connected to a dichlorophenoxy group . This structure gives the compound its unique chemical properties.

Scientific Research Applications

Plant Growth Regulation

2-(2,6-Dichlorophenoxy)ethylhydrazine and related compounds have been studied for their effects on plant growth. In research conducted by Nash, Smith, and Wain (1968), it was observed that these compounds undergo metabolic transformations in plant tissues such as pea cotyledons and wheat coleoptiles, leading to the production of various chlorinated phenolic compounds. The study highlights the impact of these substances on plant growth, particularly their influence on processes like epinasty in plants like pea, radish, and tomato (Nash, Smith, & Wain, 1968).

Analytical Method Development

In the context of environmental monitoring, Sutherland, Stearman, and Wells (2003) developed analytical methods for assessing the presence of herbicides, including compounds like 2,4-D, in soil and water runoff from ornamental plant nurseries. This research is crucial for understanding the environmental impact and fate of these chemicals when used in agricultural settings (Sutherland, Stearman, & Wells, 2003).

Coordination Chemistry

The study of coordination compounds of ethylhydrazine, which is structurally similar to 2-(2,6-Dichlorophenoxy)ethylhydrazine, provides insights into the formation of complex molecular structures. Azilah Binti Abd Rahman and colleagues (1988) investigated the crystal and molecular structure of these compounds, contributing to the field of inorganic chemistry and material sciences (Abd Rahman et al., 1988).

Antimicrobial and Anticancer Research

Compounds derived from ethylhydrazine, a related compound to 2-(2,6-Dichlorophenoxy)ethylhydrazine, have been evaluated for their potential anticancer, antitubercular, and antimicrobial activities. Research by Popat et al. (2003) highlights the medicinal chemistry aspect of these compounds, showcasing their potential therapeutic applications (Popat, Nimavat, Vasoya, & Joshi, 2003).

Synthesis and Structural Studies

The synthesis and structural elucidation of various ethylhydrazine-derived compounds, which are chemically related to 2-(2,6-Dichlorophenoxy)ethylhydrazine, have been a subject of interest in organic chemistry. Studies like those conducted by Achutha et al. (2017) provide detailed insights into the molecular structures and interactions of these compounds, contributing to the understanding of their chemical properties and potential applications (Achutha, Kumara, Shivalingegowda, Krishnappagowda, & Kariyappa, 2017).

properties

IUPAC Name

2-(2,6-dichlorophenoxy)ethylhydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10Cl2N2O/c9-6-2-1-3-7(10)8(6)13-5-4-12-11/h1-3,12H,4-5,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISFRQPYFMIVDTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)OCCNN)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20396578
Record name 2-(2,6-dichlorophenoxy)ethylhydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20396578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,6-Dichlorophenoxy)ethylhydrazine

CAS RN

2347-81-1
Record name [2-(2,6-Dichlorophenoxy)ethyl]hydrazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2347-81-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2,6-dichlorophenoxy)ethylhydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20396578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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